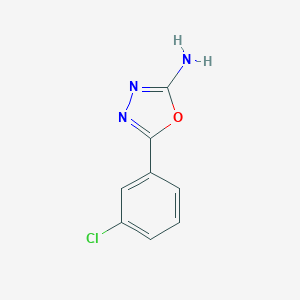

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with an amine. The oxadiazole scaffold is renowned for its structural rigidity, metabolic stability, and capacity to engage in hydrogen bonding, making it a privileged motif in medicinal chemistry .

Synthesis: The compound is synthesized via a two-step procedure. First, 3-chlorobenzaldehyde reacts with semicarbazide hydrochloride in methanol and water under basic conditions (sodium acetate) to form a semicarbazone intermediate. Subsequent oxidative cyclization with iodine and potassium carbonate in anhydrous 1,4-dioxane at 80°C yields the target compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation and Reduction Products: Oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or protein function. Specific derivatives have been tested against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, with noted minimum inhibitory concentrations (MIC) ranging from 62 to 68 µg/ml for the most effective compounds .

Anticancer Activity

Research indicates that 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine can induce apoptosis in cancer cells by targeting specific signaling pathways. In a study involving a series of N-aryl-oxadiazolamines, significant growth inhibition was observed in several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% . The anticancer mechanism is believed to involve the inhibition of key kinases or transcription factors.

Cholinesterase Inhibition

Recent investigations have identified the potential of oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. Compounds derived from this compound have shown promising IC50 values ranging from 12.8 to over 100 µM .

Materials Science

Organic Semiconductors and LEDs

The unique electronic properties of the oxadiazole ring make this compound suitable for applications in organic electronics. It has been utilized in the design of organic semiconductors and light-emitting diodes (LEDs) due to its favorable charge transport characteristics. The stability and reactivity of the compound also lend themselves to the synthesis of advanced materials.

Biological Research

Bioactive Molecules

this compound has been investigated for its bioactivity in various biological assays. Its structural features allow it to engage in hydrogen bonding interactions with biological receptors, enhancing its pharmacological profile . The versatility of oxadiazoles as scaffolds has led to their exploration in drug design for multiple therapeutic areas.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Activity Study

A study conducted on various oxadiazole derivatives showed that compounds synthesized from this compound exhibited potent antibacterial properties against multiple strains. The research utilized broth dilution methods to determine MIC values and revealed promising candidates for further development as antimicrobial agents . -

Anticancer Evaluation

In a comprehensive screening involving NCI cancer cell lines, specific derivatives displayed notable anticancer activity with high PGIs across various cell types. This highlights the potential for these compounds in developing new cancer therapies targeting resistant cell lines .

Mecanismo De Acción

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and molecular targets, such as kinases or transcription factors.

Electronic Applications: In materials science, the compound’s electronic properties are utilized in the design of devices that rely on charge transport and light emission.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine are influenced by substituents on the oxadiazole ring. Below is a detailed comparison with analogous derivatives:

Key Observations :

- Bromine (3-Bromophenyl) offers similar electronic effects but may alter steric interactions . The trifluoromethyl group (CF₃) enhances metabolic stability and polarity .

- Electron-Donating Groups (OCH₃, OH) : Methoxy and hydroxy substituents improve solubility and modulate anticancer activity. The 4-hydroxyphenyl derivative exhibits superior growth inhibition, likely due to hydrogen bonding with cellular targets .

- Heteroaromatic Extensions (Indolyl) : Incorporating indole (compound 4j ) introduces additional hydrophobic interactions and hydrogen-bonding capacity (e.g., Asp70 in Bcl-2), significantly improving binding affinity .

Hydrogen-Bonding and Binding Interactions

The 1,3,4-oxadiazol-2-amine moiety is critical for target engagement. In 5-(3-chlorophenyl)-... , the exocyclic NH and ring nitrogens form hydrogen bonds with residues in enzyme active sites. For example:

- GSK-3β Inhibition : The oxadiazole NH donates a hydrogen bond to Val135 carbonyl, while ring nitrogens accept bonds from Tyr134 and Val135 backbone NH groups .

- Bcl-2 Binding : The 3-chlorophenyl group interacts hydrophobically with Tyr67, Leu96, and Ala108, while the oxadiazole ring anchors polar contacts .

Comparatively, the indolyl derivative 4j forms an additional hydrogen bond between its indole NH and Asp70, explaining its enhanced Bcl-2 inhibition .

Actividad Biológica

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential mechanisms of action associated with this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acid derivatives under acidic conditions. The structure of the compound is confirmed using various spectroscopic techniques such as NMR and mass spectrometry, which validate the presence of the oxadiazole ring and the chlorophenyl substituent.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown significant activity against human cancer cell lines including breast (MCF-7), lung (A-549), and colon cancer cells. The compound's IC50 values vary depending on the cell line but generally fall within the low micromolar range (0.5 to 10 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 6.82 |

| A-549 | 19.56 |

| HCT-15 | 39.77 |

These results indicate that the compound is particularly effective against breast cancer cells compared to others.

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. Studies employing Annexin V staining and caspase activity assays suggest that the compound triggers apoptotic pathways in sensitive cancer cells . Additionally, molecular docking studies have indicated potential interactions with Bcl-2 proteins, which are crucial regulators of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the oxadiazole ring:

- Chlorine Substitution : The presence of chlorine at the 3-position on the phenyl ring enhances cytotoxicity compared to unsubstituted analogs.

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups generally exhibit improved activity due to increased electrophilicity.

- Aromatic Variations : Modifications on the aromatic system can lead to variations in potency; for example, substituting different halogens or alkyl groups can optimize activity against specific cancer types .

Case Studies and Comparative Analyses

Several studies have compared the efficacy of this compound with other oxadiazole derivatives:

- In a study evaluating a series of oxadiazoles against various cancer cell lines, compounds bearing halogenated phenyl groups showed superior activity compared to those with simple alkyl substitutions .

Comparative Efficacy Table

| Compound | Activity (IC50) | Cell Line |

|---|---|---|

| This compound | 6.82 | MCF-7 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amines | 8.81 | MCF-7 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amines | 15.43 | K562 |

This comparison highlights that while similar classes of compounds exhibit significant activity, structural modifications can lead to enhanced or reduced efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via iodine-mediated oxidative cyclization of semicarbazide derivatives. For example, 3-chlorobenzaldehyde reacts with semicarbazide hydrochloride in methanol/water under reflux, followed by oxidative cyclization using iodine in anhydrous 1,4-dioxane at 80°C for 18 hours . Key optimization parameters include stoichiometry of iodine (1.2 equivalents) and reaction time to maximize yield (~70%). Confirmation of the product involves monitoring the disappearance of the aldehyde proton (δ 9.89 in ¹H NMR) and the appearance of NH₂ signals (δ 7.65) .

Q. How is the structural characterization of this compound validated experimentally?

Characterization relies on a combination of spectroscopic techniques:

- IR spectroscopy : NH₂ stretching vibrations (3400–3250 cm⁻¹) and C=N/C-O-C bonds (1640–1760 cm⁻¹) confirm the oxadiazole ring formation .

- ¹H NMR : A singlet for NH₂ protons (δ 7.65) and aromatic protons (δ 7.2–8.1) validate substitution patterns .

- Mass spectrometry : The [M+H]⁺ peak at m/z 196.02 aligns with the molecular formula C₈H₆ClN₃O .

Q. What are the critical structural features influencing the reactivity of this compound?

The electron-deficient oxadiazole ring and the electron-withdrawing 3-chlorophenyl group enhance electrophilic substitution at the amine group. The NH₂ moiety acts as a nucleophile, enabling acylation, alkylation, or urea formation, as demonstrated in derivatization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NH₂ proton signals (e.g., splitting due to hydrogen bonding) can arise from solvent polarity or crystal packing effects. For example, X-ray crystallography reveals intermolecular N–H⋯N hydrogen bonds in the solid state, which may not be observable in solution-phase NMR . Cross-validating NMR, IR, and single-crystal data is critical .

Q. What methodologies are employed to assess the biological activity of this compound derivatives?

- Antimicrobial assays : Disk diffusion methods against S. aureus and E. coli with zone-of-inhibition measurements (e.g., derivatives showing >15 mm zones at 50 µg/mL) .

- Ligand interaction studies : Molecular docking against bacterial targets (e.g., penicillin-binding proteins) to rationalize structure-activity relationships .

- Cytotoxicity profiling : MTT assays on cancer cell lines (IC₅₀ values) to evaluate anticancer potential .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to study this compound’s solid-state properties?

SC-XRD reveals hydrogen-bonded dimers (N–H⋯N, R₂²[8] motifs) and π–π stacking interactions (3.3–3.5 Å distances) that stabilize the crystal lattice. Refinement via SHELXL (using anisotropic displacement parameters) confirms bond delocalization in the oxadiazole ring . Disorder in substituents (e.g., furan rings) is modeled with split occupancies .

Q. What strategies address low yields in derivatization reactions of this compound?

- Acylation : Use of triethylamine as a base to scavenge HCl during reactions with acid chlorides improves yields to >75% .

- Cyclization : Thiourea derivatives can be cyclized to thiazolidinones using ammonium thiocyanate under reflux .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively isolates derivatives .

Q. How do electronic effects of the 3-chlorophenyl group modulate the compound’s pharmacological properties?

The electron-withdrawing Cl atom enhances oxidative stability and membrane permeability. Comparative studies with 4-chloro analogs show improved antibacterial activity (2–4-fold lower MICs) due to optimized hydrophobic interactions with bacterial enzymes .

Q. Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions during iodine-mediated cyclization to prevent side reactions .

- Crystallography : Use WinGX/ORTEP for structure visualization and validation of hydrogen-bonding networks .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate results with triplicate experiments .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRETSPEZRIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168271 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-45-6 | |

| Record name | 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.